4-(2-Iodoanilino)-4-oxobutanoic acid
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Overview
Description
4-(2-Iodoanilino)-4-oxobutanoic acid is an organic compound that features an iodoaniline moiety attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoanilino)-4-oxobutanoic acid typically involves the iodination of aniline derivatives followed by coupling with a butanoic acid derivative. One practical route involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen conditions . This method is advantageous due to its high regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the transition-metal-free decarboxylative iodination mentioned above. The operational simplicity and scalability of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4)
Properties
IUPAC Name |
4-(2-iodoanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZORGXQBKLUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346522 |
Source
|
Record name | N-(2-Iodo-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-46-7 |
Source
|
Record name | N-(2-Iodo-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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